5,5-Dimethyl-2-octyl-1,3-dioxane

Description

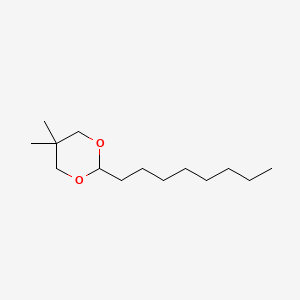

5,5-Dimethyl-2-octyl-1,3-dioxane is a cyclic acetal/ketal derivative characterized by a 1,3-dioxane backbone substituted with two methyl groups at the 5-position and a linear octyl chain at the 2-position. Its molecular formula is C₁₅H₃₀O₂, with a molecular weight of 228.37 g/mol (based on , though conflicting nomenclature is noted). The compound exhibits moderate hydrophobicity due to the octyl chain, influencing its solubility and boiling point. Reported physical properties include a density of 0.92 g/mL at 25°C and a boiling range of 122–142°C .

Properties

CAS No. |

6974-80-7 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

5,5-dimethyl-2-octyl-1,3-dioxane |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-13-15-11-14(2,3)12-16-13/h13H,4-12H2,1-3H3 |

InChI Key |

UBZVSDZJBLSIJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1OCC(CO1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-octyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-octyl-1,3-diol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.

Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

5,5-Dimethyl-2-octyl-1,3-dioxane belongs to the dioxane family, characterized by a dioxane ring structure that imparts unique chemical properties. Its molecular formula is and it features a dioxane core with octyl and dimethyl substituents that enhance its solubility and reactivity in various chemical environments.

Pharmaceutical Applications

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. For example, it can be used in the synthesis of anti-inflammatory agents and other therapeutic drugs due to its ability to form stable intermediates during chemical reactions .

Case Study: Synthesis of Anti-Cancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for synthesizing novel anti-cancer compounds. The dioxane derivative facilitated the formation of key intermediates that exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the compound's role in enhancing the efficacy of drug formulations .

Industrial Applications

Solvent Properties

The compound is noted for its solvent properties, making it suitable for use in various industrial applications. It is employed as a solvent in coatings, adhesives, and sealants due to its ability to dissolve a wide range of organic compounds while minimizing volatility .

Case Study: Coating Formulations

A research article from Progress in Organic Coatings discussed the incorporation of this compound into coating formulations. The study demonstrated that adding this compound improved the adhesion and durability of coatings applied to metal substrates. The enhanced performance was attributed to the compound's unique interaction with polymer matrices within the coatings .

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. As with many dioxane derivatives, there are concerns regarding their persistence in the environment and potential toxicity. Research is ongoing to assess safe usage levels and effective remediation strategies for contaminated sites.

Case Study: Environmental Impact Assessment

An environmental impact assessment conducted by Health Canada evaluated the presence of dioxanes in groundwater sources. The findings indicated that while this compound is less prevalent than other dioxanes like 1,4-dioxane, monitoring and treatment strategies are essential to mitigate potential risks associated with its use in industrial applications .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-octyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Key Structural Features:

- 1,3-Dioxane ring : Provides rigidity and stability.

- 5,5-Dimethyl groups : Enhance steric hindrance and thermal stability.

- 2-Octyl chain : Imparts lipophilicity, affecting applications in hydrophobic matrices or as a solvent.

Comparison with Similar Compounds

The physicochemical and functional properties of 5,5-dimethyl-2-octyl-1,3-dioxane are best understood in comparison to structurally analogous 1,3-dioxane derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of 1,3-Dioxane Derivatives

Key Observations:

Substituent Effects on Boiling Points :

- Longer alkyl chains (e.g., octyl) increase boiling points due to enhanced van der Waals interactions. The octyl derivative (122–142°C) boils higher than the ethyl (predicted ~135°C) or unsubstituted (116–118°C) analogs .

- Aryl-substituted derivatives (e.g., dichlorophenyl) likely exhibit higher melting points but lower volatility due to π-π stacking and halogen interactions .

Steric and Electronic Influences: 5,5-Dimethyl groups universally improve thermal stability across analogs by restricting ring puckering and isomerization (e.g., isomerization to aldehydes is suppressed; see ) . Octyl vs. Isopropyl/Ethyl: The octyl chain significantly increases hydrophobicity, making the compound suitable for non-polar applications (e.g., polymer plasticizers), whereas shorter chains (ethyl, isopropyl) favor solubility in polar aprotic solvents like acetonitrile .

Synthetic Accessibility :

- This compound is likely synthesized via acid-catalyzed acetalization of 2-octyl aldehyde with 2,2-dimethyl-1,3-propanediol, analogous to the Hβ zeolite-catalyzed synthesis of 5,5-dimethyl-2,4-diisopropyl-1,3-dioxane (95.1% yield under optimized conditions) .

The octyl variant’s larger size may reduce volatility and environmental mobility but requires specific biodegradability studies. Safety data for analogs (e.g., 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane) emphasize handling precautions due to irritant properties .

Biological Activity

5,5-Dimethyl-2-octyl-1,3-dioxane is a synthetic organic compound that belongs to the class of dioxanes. This compound has garnered attention in various fields, particularly in perfumery and potential biological applications. Understanding its biological activity is crucial for assessing its safety and efficacy in different uses.

Chemical Structure and Properties

The molecular formula of this compound is . It features a dioxane ring structure with two methyl groups attached to the fifth carbon and an octyl group at the second carbon. This configuration contributes to its unique chemical properties, influencing its solubility, volatility, and potential interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

1. Antimicrobial Activity

Some studies have indicated that dioxane derivatives exhibit antimicrobial properties. For instance, modifications in the dioxane structure can enhance activity against certain pathogens. The specific activity of this compound against bacteria or fungi has not been extensively documented but warrants investigation given the general trends observed in related compounds .

2. Toxicological Profile

The toxicological implications of this compound are critical for its application in consumer products. Preliminary assessments suggest that compounds within the dioxane family can exhibit varying degrees of toxicity based on their structural characteristics. The NIOSH exposure banding process categorizes such compounds to evaluate their potential health risks based on endpoints like carcinogenicity and skin sensitization .

Case Study: Fungitoxicity

A study examining the fungitoxicity of various dioxanes found that structural modifications significantly influenced their effectiveness against fungal pathogens. While specific data on this compound was not provided, the results indicate that similar compounds can be tailored for enhanced antifungal activity .

Research Findings on Dioxanes

Research has shown that dioxanes can be utilized in perfumery due to their pleasant olfactory properties. For example, a patent describes how certain dioxanes contribute to complex fragrance profiles in modern perfumes . This suggests that this compound may also possess desirable sensory attributes that could be leveraged in cosmetic formulations.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyl-2-octyl-1,3-dioxane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 1,3-dioxane precursors. For example, alkylation of 5,5-dimethyl-1,3-dioxane with octyl halides (e.g., octyl bromide) in the presence of a base like potassium carbonate. Optimization involves controlling temperature (60–80°C), solvent selection (e.g., THF or dioxane), and reaction time (12–24 hrs) to maximize yield. Monitoring by TLC or GC-MS ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. Key signals include methyl groups (δ 1.2–1.4 ppm) and dioxane oxygen proximity effects.

- X-ray Diffraction (XRD) : For absolute configuration determination, single-crystal XRD with SHELX software (e.g., SHELXL for refinement) is essential. Orthorhombic or monoclinic systems are common for dioxane derivatives. Refinement parameters (e.g., R-factors < 0.05) ensure accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Storage : Keep in airtight containers at –20°C for stability. Avoid exposure to moisture or oxidizing agents .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound derivatives be resolved experimentally?

- Methodology : Combine XRD with chiral HPLC or circular dichroism (CD) spectroscopy. For example, crystallize the compound and solve the structure using SHELXL to assign absolute configurations. If crystals are unavailable, employ computational methods (DFT or molecular docking) to predict stereoisomer stability and compare with experimental -NMR coupling constants .

Q. How should researchers address contradictions between NMR data and computational modeling results?

- Methodology :

- Validation : Re-examine NMR sample preparation (e.g., solvent purity, concentration).

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., chair vs. boat dioxane ring interconversion).

- Computational Refinement : Adjust DFT parameters (e.g., B3LYP/6-31G* basis set) to account for solvent effects or van der Waals interactions. Cross-validate with IR spectroscopy for functional group confirmation .

Q. What strategies are effective for designing macrocyclic derivatives of this compound for host-guest chemistry?

- Methodology :

- Spiro-Linkages : Introduce dispiro-1,3-dioxane units via condensation reactions (e.g., with diols or diketones). Monitor ring strain using molecular mechanics simulations.

- Functionalization : Attach recognition groups (e.g., crown ethers) at the octyl chain to enhance binding affinity.

- Application Testing : Use fluorescence titration or isothermal titration calorimetry (ITC) to quantify host-guest interactions in solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.